3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole
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Overview
Description
3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole is a complex organic compound that integrates multiple functional groups, including furan, pyrrolidine, thiophene, and oxadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of 2,5-dimethylfuran-3-carbonyl chloride: This can be achieved by reacting 2,5-dimethylfuran with thionyl chloride under reflux conditions.
Synthesis of pyrrolidine derivative: The pyrrolidine ring can be introduced by reacting the carbonyl chloride with pyrrolidine in the presence of a base such as triethylamine.
Formation of the oxadiazole ring: The final step involves the cyclization reaction between the pyrrolidine derivative and thiophene-3-carboxylic acid hydrazide under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl and oxadiazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10-7-14(11(2)22-10)17(21)20-5-3-12(8-20)15-18-16(23-19-15)13-4-6-24-9-13/h4,6-7,9,12H,3,5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVOQBICOQZYFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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